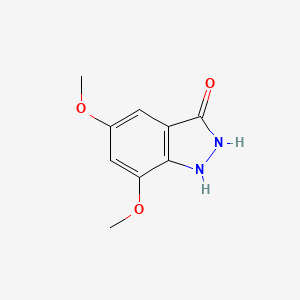
6-Cyclopropylpyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropylpyridin-3-ol is a chemical compound with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a cyclopropyl group attached to the pyridine ring makes this compound unique and interesting for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropylpyridin-3-ol typically involves the cyclopropylation of pyridin-3-ol. One common method is the reaction of pyridin-3-ol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
6-Cyclopropylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopropyl-substituted pyridines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyclopropylpyridine-3-one, while reduction can produce cyclopropylpyridine .
Aplicaciones Científicas De Investigación
6-Cyclopropylpyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 6-Cyclopropylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. Detailed studies on its mechanism of action are still ongoing, but it is believed to modulate various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
6-Cyclopropoxypyridine-3-ol: Similar in structure but with an oxygen atom replacing the hydroxyl group.
Cyclopropylpyridine: Lacks the hydroxyl group present in 6-Cyclopropylpyridin-3-ol.
Uniqueness
This compound is unique due to the presence of both the cyclopropyl group and the hydroxyl group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H9NO |
|---|---|
Peso molecular |
135.16 g/mol |
Nombre IUPAC |
6-cyclopropylpyridin-3-ol |
InChI |
InChI=1S/C8H9NO/c10-7-3-4-8(9-5-7)6-1-2-6/h3-6,10H,1-2H2 |
Clave InChI |
AAMZJLZNUTWIIK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



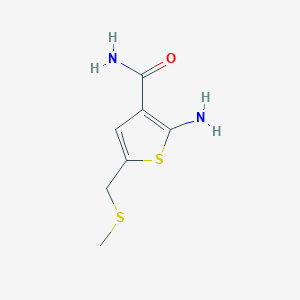

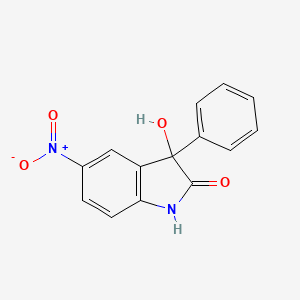
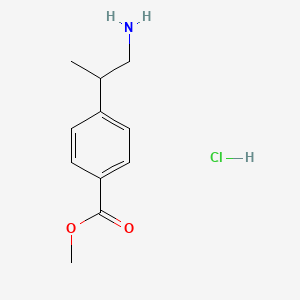
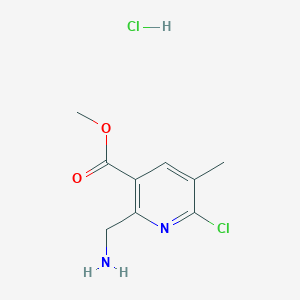
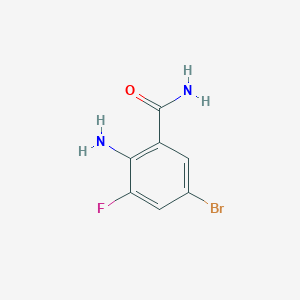

![methyl 3-[(2R)-1-acetylpyrrolidin-2-yl]-2-amino-3-(1,2-oxazol-5-yl)propanoate](/img/structure/B11757754.png)

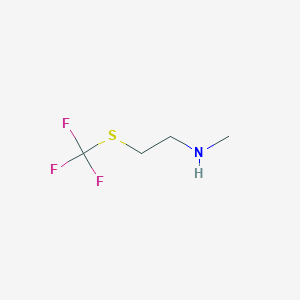
![4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one](/img/structure/B11757763.png)
![1H-pyrrolo[2,3-c]pyridine-3,4-diamine](/img/structure/B11757765.png)
